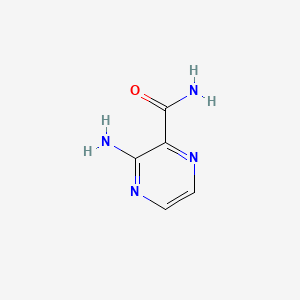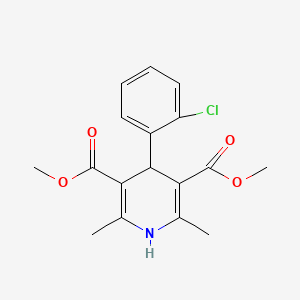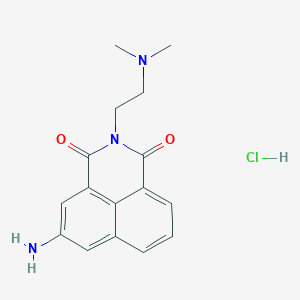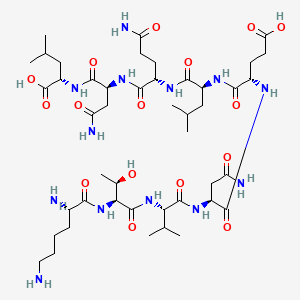
专利蓝V
描述
Patent Blue V, also known as Food Blue 5, Sulphan Blue, Acid Blue 3, L-Blau 3, C-Blau 20, Patentblau V, Sky Blue, or C.I. 42051, is a synthetic triphenylmethane dye. It is commonly used as a food coloring agent and has the E number E131. The compound is a sodium or calcium salt of [4-(α-(4-diethylaminophenyl)-5-hydroxy-2,4-disulfophenylmethylidene)-2,5-cyclohexadien-1-ylidene] diethylammonium hydroxide inner salt .
科学研究应用
Patent Blue V has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and redox indicator due to its color-changing properties under different conditions.
Biology: Employed in staining techniques for visualizing biological tissues and cells.
Medicine: Utilized in lymphangiography and sentinel node biopsy to color lymph vessels, aiding in the detection of cancerous cells.
Industry: Applied in the textile, paper, and cosmetic industries for coloring products
作用机制
Target of Action
Patent Blue V, also known as Acid Blue 3, primarily targets the lymphatic vessels, arterial territories, and lymph nodes . It is used to label these structures prior to biopsy in some cancers . In the field of ophthalmology, it serves as an intraocular stain in retinectomy, specifically for the surgical removal of the inner limiting membrane (ILM) .
Mode of Action
The specific binding of Patent Blue V allows it to freely travel in the breast lymphatics, providing a less invasive alternative for staging . It forms a complex with albumin, which is picked up by regional afferent lymphatics to identify sentinel lymph nodes . A sentinel lymph node is the first lymph node in a chain or group of lymph nodes that cancer is most likely to spread to .
Biochemical Pathways
Its ability to bind specifically and travel freely in the lymphatic system suggests that it may interact with proteins or receptors involved in lymphatic transport .
Result of Action
The administration of Patent Blue V results in a localized blue coloration, making it a sensitive and specific option for the detection of micrometastatic cancer in lymph nodes . It also causes a bluish discoloration of the skin after injection, which disappears within 24 to 48 hours . If a disease affecting lymph nodes or blood circulation disorders is present, this discoloration may last longer .
Action Environment
The action of Patent Blue V can be influenced by environmental factors. For instance, its color is pH-dependent, varying from a deep blue in alkaline or weakly acidic medium to a yellow-orange in stronger acidic conditions . It is also redox-sensitive, changing from a reduced yellow form to an oxidized red form in solution . These properties suggest that the compound’s action, efficacy, and stability may be influenced by the pH and redox conditions of its environment .
生化分析
Biochemical Properties
Patent Blue V interacts with various biomolecules in its applications. For instance, in the field of pharmacology, it has been used as a stain . It is a disulfonated diaminotriphenylmethane dye with a hydrophilic anion and an aromatic system . Its color changes from orange under acidic conditions to blue in alkali , indicating its potential interaction with pH-dependent enzymes and proteins.
Cellular Effects
It has been reported that Patent Blue V has low systemic toxicity and is poorly absorbed This suggests that its impact on cellular processes may be limited
Molecular Mechanism
It is known that the color of the dye is pH-dependent, varying from a deep blue in alkaline or weakly acidic medium to a yellow-orange in stronger acidic conditions This suggests that it may interact with biomolecules in a pH-dependent manner
Temporal Effects in Laboratory Settings
It is known that the dye fades fairly quickly when exposed to light . This suggests that its stability may be affected by light exposure, which could influence its long-term effects on cellular function.
Dosage Effects in Animal Models
It has been reported that the maximum safe feed concentration of Patent Blue V is 250 mg/kg complete feed for non food-producing animals
Metabolic Pathways
It has been reported that after intravenous injection into rats, the color is excreted in the urine, which is colored blue during the 12 hours following the injection . This suggests that it may be metabolized and excreted by the kidneys.
Transport and Distribution
Given its use as a dye in lymphangiography and sentinel node biopsy , it can be inferred that it may be transported through the lymphatic system.
Subcellular Localization
Given its pH-dependent color change , it may be localized in cellular compartments with varying pH levels
准备方法
Synthetic Routes and Reaction Conditions: Patent Blue V is synthesized through a series of chemical reactions involving the condensation of diethylaminobenzaldehyde with benzene derivatives. The process typically involves the following steps:
Condensation Reaction: Diethylaminobenzaldehyde reacts with benzene derivatives in the presence of a catalyst to form an intermediate compound.
Sulfonation: The intermediate compound undergoes sulfonation to introduce sulfonic acid groups, enhancing its solubility in water.
Hydroxylation: Hydroxyl groups are introduced to the compound to achieve the desired chemical structure.
Industrial Production Methods: In industrial settings, the production of Patent Blue V involves large-scale chemical reactors where the above reactions are carried out under controlled conditions. The final product is purified through filtration and crystallization processes to obtain a high-purity dye .
化学反应分析
Types of Reactions: Patent Blue V undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized to form different colored compounds.
Reduction: Reduction reactions can change the dye’s color, making it useful as a redox indicator.
Substitution: The dye can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, zinc dust.
Substitution Reagents: Halogens, alkylating agents.
Major Products:
Oxidation Products: Different colored compounds depending on the oxidizing agent used.
Reduction Products: Reduced forms of the dye with altered color properties.
Substitution Products: Compounds with substituted functional groups, leading to variations in color and solubility.
相似化合物的比较
Patent Blue V is compared with other similar compounds such as:
Brilliant Blue FCF: Another synthetic blue dye used in food and medical applications. It differs in its chemical structure and specific uses.
Methylene Blue: A dye used in medical diagnostics and as a redox indicator. It has different chemical properties and applications compared to Patent Blue V.
Isosulfan Blue: Used similarly in medical diagnostics for lymphatic mapping but has a different chemical structure.
Uniqueness: Patent Blue V is unique due to its specific binding properties, making it highly effective in medical diagnostics for lymphatic mapping. Its ability to change color under different pH conditions also sets it apart from other dyes .
属性
CAS 编号 |
3536-49-0 |
|---|---|
分子式 |
C27H32CaN2O7S2 |
分子量 |
600.8 g/mol |
IUPAC 名称 |
calcium;4-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]-6-hydroxybenzene-1,3-disulfonate |
InChI |
InChI=1S/C27H32N2O7S2.Ca/c1-5-28(6-2)21-13-9-19(10-14-21)27(20-11-15-22(16-12-20)29(7-3)8-4)23-17-24(30)26(38(34,35)36)18-25(23)37(31,32)33;/h9-18H,5-8H2,1-4H3,(H2-,30,31,32,33,34,35,36); |
InChI 键 |
KJRBDMBNCBFVAS-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=CC(=C(C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])O.CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=CC(=C(C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Ca+2] |
规范 SMILES |
CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=CC(=C(C=C3S(=O)(=O)[O-])S(=O)(=O)O)O.[Ca] |
外观 |
Solid powder |
Key on ui other cas no. |
3536-49-0 |
物理描述 |
Dark blue powder or granules |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
(4-(alpha-(p-(diethylamino)phenyl)-2,4-disulfobenzylidene)-2,5-cyclohexadien-1-ylidene)diethylammonium hydroxide inner salt sodium salt acid blue 1 acid blue 3 alphazurine 2G bleu patent V blue patent violet Blue URS Blue VRS C.I. acid blue 1 C.I. acid blue 3 disulfine blue disulphine blue ethanaminium, n-(4-((4-(diethylamino)phenyl)(2,4-disulfophenyl)methylene)-2,5-cyclohexadien-1-ylidene)-n-ethyl-, hydroxide, inner salt, sodium salt patent blue V patent blue violet sodium 4-((4-(diethylamino)phenyl)(4-(diethyliminio)cyclohexa-2,5-dien-1-ylidene)methyl)benzene-1,3-disulphonate sulfan blue sulphan blue |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[2-(2-Aminoethoxy)ethoxy]ethanol](/img/structure/B1665359.png)











